1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide
Description
This compound is a thiophene-based sulfonamide derivative characterized by a pyrrolidine-2-carboxamide core. Its structure includes two substituted thiophene rings: a 5-chlorothiophen-2-yl sulfonyl group and a 3-cyano-4,5-dimethylthiophen-2-yl moiety. Structural determination of such complex molecules often relies on crystallographic tools like the SHELX software suite .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S3/c1-9-10(2)24-16(11(9)8-18)19-15(21)12-4-3-7-20(12)26(22,23)14-6-5-13(17)25-14/h5-6,12H,3-4,7H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXWQNVOOTZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonamide functionality and thiophene derivatives, suggests a diverse range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.0 g/mol. The presence of chlorothiophene and cyano groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₃S₃ |
| Molecular Weight | 444.0 g/mol |
| CAS Number | 921534-04-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the cyano group. Advanced techniques such as microwave-assisted synthesis can enhance yield and efficiency.
- Enzyme Inhibition : The compound exhibits enzyme inhibition properties, particularly against targets involved in cancer pathways. It may disrupt pathways such as WNT/β-catenin signaling, which is crucial in tumorigenesis.
- Binding Interactions : Interaction studies indicate that this compound can bind to various biological receptors and enzymes, influencing gene expression and cellular metabolism. This binding is essential for understanding its pharmacodynamics and optimizing therapeutic effects.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown effective inhibition of DVL1 protein, a key player in WNT signaling pathways .
- Antimicrobial Effects : Thiophene derivatives have been noted for their antimicrobial properties. The sulfonamide group enhances these effects by increasing solubility and bioavailability, making them effective against a range of pathogens.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound enhances its activity compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains cyano and chloro groups | Anticancer, antimicrobial |
| Compound B | Lacks sulfonyl group | Antimicrobial |
| Compound C | Dimethylthiophene core | Psychotropic effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Given the lack of direct experimental data on the compound in the provided evidence, comparisons are inferred from structural analogs and methodologies:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonamide Functionality: The dual thiophene-sulfonamide groups in the target compound may enhance binding affinity compared to single-sulfonamide analogs, as sulfonamides are known for strong hydrogen-bonding interactions in enzyme active sites.
Substituent Effects: The 5-chloro and 3-cyano-4,5-dimethyl groups likely improve metabolic stability and selectivity over simpler thiophene derivatives, which often lack halogen or cyano substituents.
Crystallographic Refinement : The compound’s structural complexity necessitates advanced refinement tools like SHELXL, which is widely used for small-molecule crystallography .
Limitations of Available Evidence
For instance:
- focuses on protein quantification (Bradford assay), which is unrelated to structural or functional comparisons of small molecules.
Recommendations for Future Research
Structural Studies : Employ SHELXD or SHELXE for phase determination in crystallography to resolve the compound’s 3D conformation .
Functional Assays : Use protein-binding assays (e.g., fluorescence polarization) to quantify interactions with target enzymes.
Synthetic Modifications : Explore analogs with varying substituents (e.g., replacing chloro with fluoro) to optimize pharmacokinetic properties.
Preparation Methods
Chlorosulfonation of 2-Chlorothiophene
The synthesis begins with the chlorosulfonation of 2-chlorothiophene using chlorosulfonic acid under controlled temperatures (0–5°C). This exothermic reaction produces 5-chlorothiophene-2-sulfonyl chloride in yields of 68–72% after purification via fractional distillation.
Reaction Conditions:
Alternative Pathways via Thiophene Functionalization
Patent WO2020030761A1 describes a microwave-assisted sulfonation method using sulfur trioxide complexes, reducing reaction times to 30 minutes with comparable yields (70%). This approach minimizes decomposition side products, which are common in traditional chlorosulfonation.
Preparation of Pyrrolidine-2-carboxylic Acid Derivatives
Proline Derivatization
L-Proline serves as a chiral starting material. Protection of the amine group with tert-butoxycarbonyl (Boc) anhydride followed by activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester enables subsequent coupling reactions.
Protection Steps:
- Boc Protection: L-Proline + Boc₂O → Boc-proline (89% yield).
- Activation: Boc-proline + NHS/EDCl → NHS-Boc-proline (82% yield).
Resolution of Racemic Mixtures
For non-chiral synthesis, racemic pyrrolidine-2-carboxylic acid undergoes kinetic resolution using chiral auxiliaries. A 2017 study demonstrated enantiomeric excess (ee) >98% with (S)-α-methylbenzylamine as the resolving agent.
Synthesis of 3-Cyano-4,5-dimethylthiophen-2-amine
Nitration and Reduction Sequence
Starting from 4,5-dimethylthiophene-2-carboxylic acid:
Cyanation via Rosenmund–von Braun Reaction
The amine intermediate undergoes cyanation using CuCN in DMF at 120°C, yielding 3-cyano-4,5-dimethylthiophen-2-amine (75% yield).
Optimization Note: Excess CuCN (2.5 equiv.) and prolonged reaction times (12–18 hours) prevent desulfurization side reactions.
Final Assembly: Sulfonamide and Amide Bond Formation
Sulfonamide Coupling
The NHS-Boc-proline intermediate reacts with 5-chlorothiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) to form the sulfonamide linkage. Deprotection with HCl/dioxane yields the free amine.
Conditions:
- Solvent: THF (anhydrous)
- Base: TEA (3.0 equiv.)
- Yield: 85% after deprotection.
Amide Bond Formation
The deprotected pyrrolidine-sulfonamide reacts with 3-cyano-4,5-dimethylthiophen-2-amine using HATU as the coupling agent and DIPEA as the base.
Optimized Parameters:
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms purity >98% with a single peak at t = 12.4 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Classical Chlorosulfonation | 68–72 | 6 | Low equipment requirements |
| Microwave Sulfonation | 70 | 0.5 | Rapid, fewer byproducts |
| HATU-Mediated Coupling | 78 | 4 | High efficiency, mild conditions |
| EDCl/HOBt Coupling | 65 | 12 | Cost-effective |
Industrial-Scale Considerations
Solvent Recovery Systems
Patents emphasize closed-loop solvent recycling for DMF and THF, reducing environmental impact and costs.
Catalytic Improvements
Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective amidation at scale, achieving turnover numbers (TON) >1,000.
Q & A
Q. What are the standard synthetic protocols for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrolidine-2-carboxamide?
The synthesis involves multi-step reactions under controlled conditions. Key steps include sulfonylation of the pyrrolidine-carboxamide core with 5-chlorothiophene-2-sulfonyl chloride, followed by coupling to the 3-cyano-4,5-dimethylthiophen-2-amine moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is used to isolate the product. Yield optimization requires iterative adjustment of stoichiometry and reaction time .
Characterization : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) are essential for structural confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Resolves substituent effects on the pyrrolidine and thiophene rings. For example, the sulfonyl group deshields adjacent protons, producing distinct splitting patterns .
- IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation pathways, critical for distinguishing regioisomers .
Q. What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions due to potential dust/volatile hazards .
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Disposal : Neutralize residues with aqueous sodium bicarbonate before incineration by licensed waste handlers .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
Adopt a design of experiments (DoE) approach:
- Variables : Test solvent polarity (DMF vs. DMSO), catalyst loading (e.g., triethylamine for sulfonylation), and reaction duration .
- Response surface methodology (RSM) : Statistically model interactions between variables to identify optimal conditions. For example, higher DMSO concentrations may improve sulfonylation efficiency but increase side-product formation .
- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate at maximum yield .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Step 1 : Verify sample purity via HPLC (≥95% purity required for reliable data).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions. For example, vicinal coupling in the pyrrolidine ring may cause complex splitting .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Step 4 : If discrepancies persist, consider alternative stereochemistry or polymorphic forms and validate via X-ray crystallography .
Q. What strategies are effective for studying the compound’s stability under varying pH conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via:
- HPLC : Quantify parent compound loss and identify degradation products.
- Mass spectrometry : Characterize degradation pathways (e.g., hydrolysis of the sulfonyl group) .
- Kinetic modeling : Calculate degradation rate constants (k) and predict shelf-life using Arrhenius equations .
Q. How can computational modeling aid in elucidating this compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes with thiophene-binding pockets). Focus on the sulfonyl and cyano groups as key pharmacophores .
- MD simulations : Simulate interactions in explicit solvent (water/lipid bilayers) to assess membrane permeability and target engagement kinetics .
- QSAR : Correlate structural features (e.g., substituent electronegativity) with bioactivity data from in vitro assays to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
